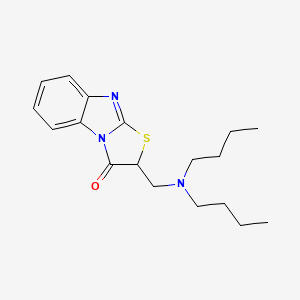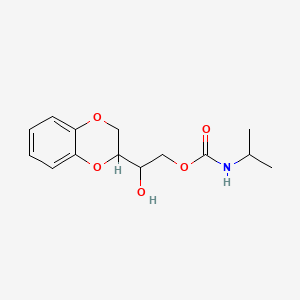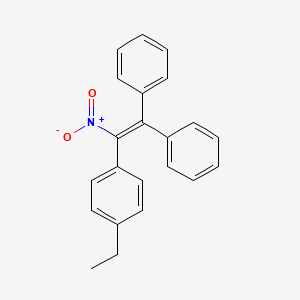![molecular formula C7H17NO4 B14705362 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol CAS No. 13317-96-9](/img/structure/B14705362.png)
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol, also known as Bis-Tris, is a zwitterionic buffering agent widely used in biochemistry and molecular biology. It is a member of the Tris family of buffers and is known for its ability to maintain a stable pH in biological and chemical systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol typically involves the reaction of tris(hydroxymethyl)aminomethane (Tris) with ethylene oxide. The process can be summarized as follows:
- Dissolve Tris in water and heat the solution to 80°C.
- Add ethylene oxide dropwise to the solution while maintaining the temperature.
- Allow the reaction to proceed for several hours until the desired product is formed.
- Purify the product by recrystallization from ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides and amines.
Applications De Recherche Scientifique
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a buffering agent in various chemical reactions to maintain pH stability.
Biology: Employed in cell culture media and enzyme assays to provide a stable pH environment.
Medicine: Utilized in the formulation of pharmaceuticals and diagnostic reagents.
Industry: Applied in the production of cosmetics, detergents, and other consumer products.
Mécanisme D'action
The buffering action of 3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol is due to its ability to accept and donate protons, thereby maintaining a stable pH. The compound interacts with hydrogen ions (H⁺) and hydroxide ions (OH⁻) in solution, preventing significant changes in pH. This property is crucial in biological systems where enzyme activity and cellular functions are pH-dependent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(hydroxymethyl)aminomethane (Tris): Another widely used buffering agent with similar properties.
Bis(2-hydroxyethyl)amino-tris(hydroxymethyl)methane: A compound with additional hydroxyl groups, providing enhanced buffering capacity.
Uniqueness
3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol is unique due to its zwitterionic nature, which allows it to maintain a stable pH over a wide range of conditions. Its ability to form stable complexes with metal ions also makes it valuable in various applications .
Propriétés
Numéro CAS |
13317-96-9 |
|---|---|
Formule moléculaire |
C7H17NO4 |
Poids moléculaire |
179.21 g/mol |
Nom IUPAC |
3-[bis(2-hydroxyethyl)amino]propane-1,2-diol |
InChI |
InChI=1S/C7H17NO4/c9-3-1-8(2-4-10)5-7(12)6-11/h7,9-12H,1-6H2 |
Clé InChI |
KDISOQKLYCBGFY-UHFFFAOYSA-N |
SMILES canonique |
C(CO)N(CCO)CC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)


![N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide](/img/structure/B14705299.png)

![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)

amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)


![3-{[2-(Trimethoxysilyl)ethyl]sulfanyl}propane-1,2-diol](/img/structure/B14705350.png)
